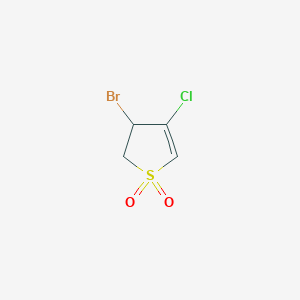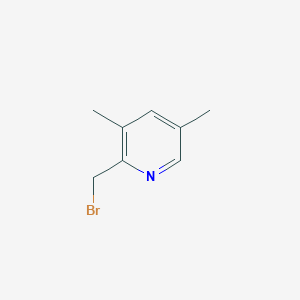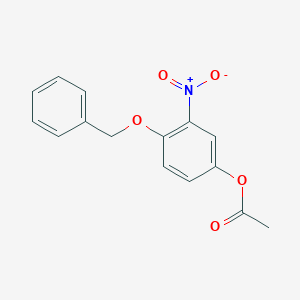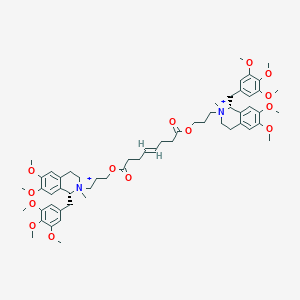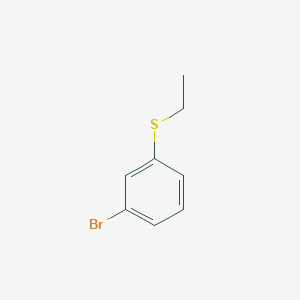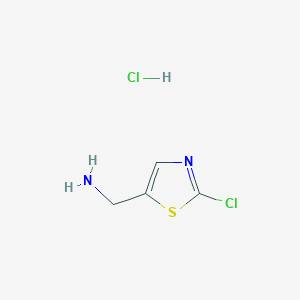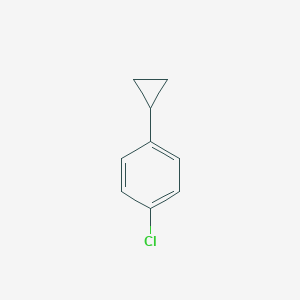
4-Isopropoxybenzenesulfonamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Agents : Sulfonamides, such as N-Benzyl-2,4-dinitrobenzenesulfonamide, have demonstrated potent antimycobacterial properties. For instance, this compound shows higher potency in inhibiting Mycobacterium tuberculosis than the clinical agent isoniazid (Malwal et al., 2012).
Preparation of Secondary Amines : Nitrobenzenesulfonamides are versatile in the synthesis of secondary amines, showing efficient yields and smooth alkylations. This makes them useful in chemical transformations (Fukuyama et al., 1995).
Anticancer Applications : Dibenzenesulfonamides have shown potential in developing anticancer drug candidates. These compounds can induce apoptosis and autophagy pathways in cancer cells and have inhibitory effects on certain carbonic anhydrase isoenzymes, which are important in cancer research (Gul et al., 2018).
Oxidation Catalysis : Sulfonamide-substituted compounds like 4-tert-Butylbenzenesulfonamide have been explored for their role in oxidation catalysis. They show remarkable stability under oxidative conditions and can effectively oxidize organic compounds (Işci et al., 2014).
Solid-Phase Synthesis Applications : Benzenesulfonamides have been utilized in solid-phase synthesis, proving to be key intermediates in creating diverse chemical structures. This application is crucial in drug discovery and material science (Fülöpová & Soural, 2015).
Pain Model Studies : Certain benzenesulfonamide derivatives have been studied for their effects on pathological pain models in mice, showing potential as pain management agents (Lobo et al., 2015).
Carbonic Anhydrase Inhibitors : Many benzenesulfonamide derivatives are effective inhibitors of carbonic anhydrase isozymes, which is significant in treating conditions like glaucoma, epilepsy, and even cancer (Wilkinson et al., 2007).
Anticonvulsant Properties : 4-Aminobenzenesulfonamide derivatives with specific moieties have shown anticonvulsant activities and inhibition of various carbonic anhydrase isoforms, indicating their potential in treating epilepsy (Hen et al., 2011).
Synthetic Flexibility : The versatility of 4-Cyanobenzenesulfonamides in amine synthesis and as protecting groups highlights their importance in organic chemistry and drug synthesis (Schmidt et al., 2017).
Wirkmechanismus
Target of Action
Sulfonamides typically target the enzyme dihydropteroate synthetase in bacteria . This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding and disrupting the synthesis of folic acid .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, sulfonamides prevent the production of dihydrofolic acid, a precursor to folic acid .
Result of Action
The inhibition of folic acid synthesis by sulfonamides leads to a deficiency in the production of essential bacterial proteins, ultimately inhibiting bacterial growth and reproduction .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors. For example, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of sulfonamides, potentially impacting their absorption and distribution .
Biochemische Analyse
Biochemical Properties
4-Isopropoxybenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities. It is known to interact with enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial in its role in biochemical reactions. The nature of these interactions involves the formation of hydrogen bonds between the sulfonamide group of the compound and the active site of the enzyme .
Cellular Effects
The effects of this compound on cells are primarily related to its antibacterial activity. It acts as a bacteriostatic agent, inhibiting the growth and multiplication of bacteria by interfering with their ability to synthesize folic acid, a vitamin that is essential for the growth and reproduction of bacteria . This interference with cellular processes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to enzymes and inhibiting their activity. For instance, it can inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By binding to this enzyme, this compound prevents the formation of dihydropteroate, a precursor of folic acid, thereby inhibiting bacterial growth .
Metabolic Pathways
Like other sulfonamides, it is likely to be involved in pathways related to the synthesis and metabolism of folic acid .
Subcellular Localization
Given its mode of action, it is likely to be found in the cytoplasm where it can interact with its target enzymes .
Eigenschaften
IUPAC Name |
4-propan-2-yloxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCVEVBSFYRSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




